Scaffold Differentiation: Pyridine at C3 Versus Aryl Substitution in Kinase and BET Inhibitor Series
The compound's pyridine substituent at C3 distinguishes it from other [1,2,4]triazolo[4,3-b]pyridazine series. In a series of dual c-Met/Pim-1 inhibitors, the most potent compound (4g) has a p-methoxy-p-hydroxy-phenyl hydrazone group at this position and exhibits a c-Met IC50 of 0.163 µM and Pim-1 IC50 of 0.283 µM [1]. In a separate BRD4 bromodomain inhibitor study, triazolopyridazine derivatives with varied C3 substitutions showed IC50 values ranging from 195 nM to >10 µM against BD1 [2]. No data exists for the pyridin-4-yl substitution found in 868970-22-3, making direct comparison impossible.
| Evidence Dimension | Target inhibition potency |
|---|---|
| Target Compound Data | No IC50 or Ki data reported for 868970-22-3 against c-Met, Pim-1, or BRD4 BD1. |
| Comparator Or Baseline | Compound 4g (dual c-Met/Pim-1 inhibitor) has c-Met IC50 = 0.163 µM and Pim-1 IC50 = 0.283 µM [1]. BRD4 BD1 inhibitors have reported IC50 values from 195 nM to >10 µM [2]. |
| Quantified Difference | Not available. A quantitative differentiation cannot be calculated due to absent data. |
| Conditions | c-Met and Pim-1 enzymatic assays (in vitro); BRD4 BD1 AlphaScreen assay. |
Why This Matters
Without potency data, the research value of this specific compound over the well-characterized kinase or BET inhibitors from the same scaffold class remains undefined.
- [1] Mahmoud ME, Ahmed EM, Ragab HM, Eltelbany RFA, Hassan RA. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024;14(41):30346-30363. View Source
- [2] S. K. C. N. et al. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Sci Rep 13, 2023. View Source
